Fluoroacetonitrile

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

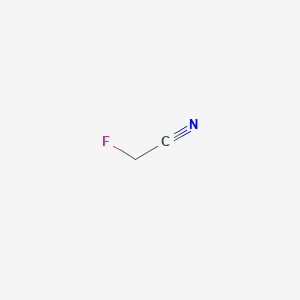

Structure

3D Structure

特性

IUPAC Name |

2-fluoroacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2FN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFVFPBRMLIKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198301 | |

| Record name | Acetonitrile, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-20-8 | |

| Record name | Acetonitrile, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluoroacetonitrile: A Comprehensive Technical Guide for Researchers

Abstract

Fluoroacetonitrile (FCH₂CN), a monofluorinated aliphatic nitrile, is a versatile building block in organic synthesis and a compound of interest in materials science. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, and detailed experimental methodologies for its synthesis and application. The content is specifically tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of technical data, experimental procedures, and logical workflows. All quantitative data is presented in structured tables for ease of reference, and key experimental processes are visualized using workflow diagrams.

Introduction

This compound, with the CAS number 503-20-8, is a colorless to almost colorless liquid.[1] Its unique properties, stemming from the presence of a fluorine atom, make it a valuable reagent in the synthesis of various fluorinated organic molecules, including pharmaceuticals and agrochemicals. Notably, it serves as a key precursor in the preparation of the Protein Arginine Deiminase 4 (PAD4) inhibitor, F-Amidine.[1][2] Furthermore, its application as a solvent in energy storage devices, such as electric double-layer capacitors (EDLCs), has been explored.[3] This guide aims to provide a comprehensive repository of technical information on this compound to facilitate its safe and effective use in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 503-20-8 | [1][4][5] |

| Molecular Formula | C₂H₂FN | [1][4][6] |

| Molecular Weight | 59.04 g/mol | [1][4][5][7] |

| Appearance | Colorless to almost colorless clear liquid | [1][8] |

| Melting Point | -13 °C | [1][6][9] |

| Boiling Point | 79-80 °C | [1][5][6][9][10][11][12] |

| Density | 1.061 g/mL at 25 °C | [1][5][6][11][12] |

| Refractive Index (n20/D) | 1.333 | [1][5][11][12] |

| Flash Point | -14 °C (7 °F) | [1][5][9][11] |

| Vapor Pressure | 88.8 mmHg at 25 °C | [6][10] |

| Water Solubility | Slightly soluble | [1][6] |

| SMILES String | FCC#N | [1][5][11][12] |

| InChI Key | GNFVFPBRMLIKIM-UHFFFAOYSA-N | [1][5][11][12] |

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated laboratory, preferably in a fume hood. It is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][7][8][9][13][14] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | Reference(s) |

| Hazard Statements | H225 | Highly flammable liquid and vapor. | [1][5][7][8][9][11][13][14] |

| H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [1][5][7][8][9][13][14] | |

| H315 | Causes skin irritation. | [1][5][7][9][13][14] | |

| H319 | Causes serious eye irritation. | [1][5][7][9][13][14] | |

| H335 | May cause respiratory irritation. | [5][9][11][13] | |

| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [1][8][13][14] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [1][13][14] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [1][8][13] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [1][8][13] | |

| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [1][8][13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][13] | |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [8][13] | |

| P405 | Store locked up. | [8][13] |

Experimental Protocols

This section details selected experimental procedures involving this compound, including its synthesis and its application in the synthesis of a PAD4 inhibitor and in the fabrication of electric double-layer capacitors.

Synthesis of this compound

A general method for the synthesis of this compound involves the substitution reaction of an acetonitrile (B52724) derivative with an inorganic fluoride (B91410) salt in a polar solvent. The following protocol is adapted from a patented method.

Reaction Scheme:

YF + XCH₂CN → FCH₂CN + YX

Where X can be Cl, Br, I, mesyloxy, or tosyloxy, and Y can be Li, Na, K, Mg, Ca, or Fe.

Procedure:

-

In a suitable reactor, combine the acetonitrile derivative and the inorganic fluoride salt in a molar ratio of 0.74-1.5:1 in a polar organic solvent.

-

Stir the mixture and heat to a temperature between 50-120 °C.

-

Maintain the reaction for 1-6 hours.

-

After the reaction is complete, cool the mixture to approximately 50 °C.

-

Set up a distillation apparatus and distill the mixture, heating up to 120 °C. The receiving flask should be cooled with dry ice.

-

Collect the distillate until no more liquid is produced.

-

For further purification, perform a second distillation of the collected product at atmospheric pressure, collecting the fraction that boils at 78-80 °C. The receiving flask should be cooled in an acetone (B3395972) bath.

General Protocol for the Synthesis of F-Amidine based PAD4 Inhibitors

This compound is a key reagent in the synthesis of F-amidine, a potent PAD4 inhibitor. The synthesis of such haloacetamidine-based inhibitors is typically carried out using solid-phase peptide synthesis. The general workflow is outlined below.

Figure 1: General workflow for the solid-phase synthesis of F-amidine based PAD4 inhibitors.

Procedure:

-

Couple a 9-fluorenylmethyloxycarbonyl (Fmoc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protected diamino acid (e.g., ornithine) to Rink Amide AM resin using a standard uronium-based coupling method.

-

Remove the Fmoc protecting group from the main chain amine.

-

Couple a benzoyl group to the newly freed amine.

-

Selectively remove the Dde protecting group from the side chain amine.

-

React the free side-chain amine with this compound to form the fluoroacetamidine group.

-

Cleave the final compound from the resin to yield the F-amidine inhibitor.

Application of this compound in Electric Double-Layer Capacitors (EDLCs)

This compound can be used as a solvent in the electrolyte for EDLCs. The following outlines the general procedure for preparing the electrolyte and assembling a test cell.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. CN101665394B - Method for directly preparing alpha-fluoro acetophenone by acetophenone one-pot method - Google Patents [patents.google.com]

- 5. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]

- 6. α-Fluorotricarbonyl Derivatives as Versatile Fluorinated Building Blocks: Synthesis of Fluoroacetophenone, Fluoroketo Ester and Fluoropyran-4-one Derivatives | Semantic Scholar [semanticscholar.org]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. youtube.com [youtube.com]

- 10. ijrpr.com [ijrpr.com]

- 11. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Fluoroacetonitrile from Chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic route for producing fluoroacetonitrile, a valuable building block in the pharmaceutical and agrochemical industries, starting from the readily available precursor, chloroacetamide. The synthesis involves a two-step process: the dehydration of chloroacetamide to yield chloroacetonitrile (B46850), followed by a nucleophilic fluorination reaction to produce the final product. This guide includes detailed experimental protocols, quantitative data, and process visualizations to assist researchers in replicating and optimizing this synthesis.

Synthetic Pathway Overview

The conversion of chloroacetamide to this compound is most effectively carried out in a two-stage process. The first step involves the dehydration of the amide functionality in chloroacetamide to a nitrile, yielding chloroacetonitrile. The subsequent step is a halogen exchange (halex) reaction where the chlorine atom in chloroacetonitrile is substituted by a fluorine atom.

Data Presentation

The following tables summarize the key quantitative data associated with each step of the synthesis.

Table 1: Dehydration of Chloroacetamide to Chloroacetonitrile

| Parameter | Value | Reference |

| Reactants | ||

| Chloroacetamide | 2 moles (187 g) | [1] |

| Phosphorus Pentoxide | 1.2 moles (170 g) | [1] |

| Solvent (Trimethylbenzene) | 800 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 1 hour | [1] |

| Product Yield and Purity | ||

| Crude Yield | 80-87% (121-131 g) | [1] |

| Pure Yield | 62-70% (93-106 g) | [1] |

| Boiling Point (Pure) | 123-124 °C | [1] |

Table 2: Fluorination of Chloroacetonitrile to this compound

| Parameter | Example 1 | Example 2 | Reference |

| Reactants | |||

| Acetonitrile (B52724) Derivative | Bromoacetonitrile (1.2 kg) | Chloroacetonitrile (Implied) | [2] |

| Inorganic Fluoride (B91410) | Anhydrous Potassium Fluoride (500 g) | Not specified, YF where Y is Li, Na, K, etc. | [2] |

| Solvent | Glycerine (600 mL) | Polar Organic Solvent | [2] |

| Reaction Conditions | |||

| Temperature | 74 °C | Not specified | [2] |

| Reaction Time | 5.5 hours | Not specified | [2] |

| Product Yield and Purity | |||

| Initial Product Yield | 94.9 - 97.1% | High | [2] |

| Final Purity | >99.8% | High | [2] |

| Boiling Point (Pure) | 78-80 °C | Not specified | [2] |

Experimental Protocols

Step 1: Synthesis of Chloroacetonitrile from Chloroacetamide

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for chemical preparations.[1]

Materials:

-

Chloroacetamide (2 moles, 187 g)

-

Phosphorus pentoxide (1.2 moles, 170 g)

-

Dry technical grade trimethylbenzene (800 mL)

-

3-liter round-bottomed three-necked flask

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Distillation apparatus

Procedure:

-

Equip the 3-liter round-bottomed flask with a mechanical stirrer, reflux condenser, and a thermometer.

-

To the flask, add phosphorus pentoxide (170 g), chloroacetamide (187 g), and dry trimethylbenzene (800 mL).

-

With vigorous stirring, heat the mixture to a gentle reflux and maintain for 1 hour.

-

Allow the reaction mixture to cool to approximately 100 °C while continuing to stir.

-

Replace the reflux condenser with a distillation apparatus.

-

Distill the crude product and a portion of the solvent at atmospheric pressure. The crude chloroacetonitrile will distill at 124–128 °C.

-

For purification, combine the crude chloroacetonitrile with 10 g of phosphorus pentoxide and redistill using an efficient fractionating column.

-

Collect the pure chloroacetonitrile fraction at a boiling point of 123–124 °C.

Step 2: Synthesis of this compound from Chloroacetonitrile

This protocol is based on the methodology described in patent CN104230753A, which details the substitution reaction on an acetonitrile derivative with an inorganic fluoride.[2]

Materials:

-

Chloroacetonitrile (or other haloacetonitrile)

-

Anhydrous inorganic fluoride (e.g., potassium fluoride, sodium fluoride)

-

Polar aprotic solvent (e.g., glycerine, DMF, DMSO)

-

Reaction flask with a stirrer and heating mantle

-

Distillation apparatus

-

Dry ice or acetone (B3395972) bath for the receiving flask

Procedure:

-

In a suitable reaction flask, combine the chloroacetonitrile, anhydrous inorganic fluoride, and the polar solvent. The molar ratio of fluoride to haloacetonitrile should be in excess.

-

Heat the mixture with stirring to a temperature between 70-120 °C. The optimal temperature will depend on the specific solvent and fluoride salt used.

-

Monitor the reaction progress by a suitable method (e.g., GC-MS). Reaction times can range from a few hours to several hours.

-

Upon completion, cool the reaction mixture to approximately 50 °C.

-

Set up a distillation apparatus, ensuring the receiving flask is cooled with a dry ice/acetone bath to efficiently collect the volatile this compound (boiling point: 79-80 °C).

-

Heat the mixture to distill the this compound.

-

For higher purity, a second fractional distillation of the collected product can be performed.

Mandatory Visualizations

Reaction Pathway

Caption: Overall synthetic route from chloroacetamide to this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Synthesis of Fluoroacetonitrile Using Inorganic Fluoride Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetonitrile (FCH₂CN) is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its incorporation can significantly modulate the biological activity of molecules. This technical guide provides a comprehensive overview of the synthesis of this compound through nucleophilic substitution reactions, primarily focusing on the use of inorganic fluoride (B91410) salts. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

The primary method for synthesizing this compound involves the halogen exchange (Halex) reaction, a type of nucleophilic substitution where a halogen in an α-haloacetonitrile is displaced by a fluoride ion. This guide will delve into the specifics of this reaction, highlighting the use of various inorganic fluoride salts and the reaction conditions that influence yield and purity.

Core Synthesis Route: Nucleophilic Halogen Exchange

The most common and industrially viable method for the synthesis of this compound is the nucleophilic substitution reaction of a haloacetonitrile (XCH₂CN, where X is a halogen such as Cl, Br, or I) with an inorganic fluoride salt (YF).[1] This reaction, typically following an Sₙ2 mechanism, offers a direct and efficient pathway to the desired product.

The general reaction scheme is as follows:

YF + XCH₂CN → FCH₂CN + YX [1]

Where:

-

X can be Cl, Br, I, or other leaving groups like mesyloxy or tosyloxy.[1]

-

YF represents an inorganic fluoride salt, with Y being an alkali metal (Li, Na, K), alkaline earth metal (Mg, Ca), or other metal cation.[1]

The success of this reaction is highly dependent on several factors, including the choice of inorganic fluoride, the solvent, reaction temperature, and the presence of any catalysts.

Inorganic Fluoride Salts as Fluorinating Agents

A variety of inorganic fluoride salts can be employed for this transformation. The reactivity of these salts is often linked to their lattice energy and solubility in the reaction solvent. Common inorganic fluoride salts include:

-

Potassium Fluoride (KF): A widely used and cost-effective option. Its efficacy can be enhanced by using it in an anhydrous form or by employing techniques to increase its solubility, such as spray-drying or using phase-transfer catalysts.

-

Cesium Fluoride (CsF): Generally more reactive than KF due to its lower lattice energy and higher solubility in organic solvents.[2]

-

Sodium Fluoride (NaF): Less reactive than KF but can be used under specific conditions.

-

Lithium Fluoride (LiF): Sparingly soluble in most organic solvents, which can limit its reactivity.

-

Calcium Fluoride (CaF₂): A readily available but generally less reactive fluoride source.

-

Magnesium Fluoride (MgF₂): Similar to CaF₂, its low solubility can be a limiting factor.

Solvent Selection

The choice of solvent is critical for dissolving the reactants and facilitating the nucleophilic attack of the fluoride ion. Polar aprotic solvents are generally preferred as they can solvate the metal cation, leaving the fluoride anion more "naked" and nucleophilic. Suitable solvents include:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetonitrile (CH₃CN)

-

Sulfolane

-

Ethylene glycol[1]

-

Propionitrile[1]

-

Dimethyl fumarate[1]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported syntheses of this compound using inorganic fluoride salts. These tables allow for a clear comparison of different reaction conditions and their impact on product yield.

| Substrate | Inorganic Fluoride | Solvent | Temperature (°C) | Time (h) | Initial Yield (%) | Reference |

| Chloroacetonitrile | Lithium Fluoride | Ethylene Glycol | 100 | 6 | 95.4 | [1] |

| Bromoacetonitrile | Sodium Fluoride | Dimethyl Fumarate | 83 | 3.5 | 96.0 | [1] |

| Bromoacetonitrile | Anhydrous Potassium Fluoride | Propionitrile | 100 | 2.5 | 95.7 | [1] |

| Bromoacetonitrile | Anhydrous Magnesium Fluoride | None (neat) | 120 | 1 | 97.0 | [1] |

| Iodoacetonitrile | Anhydrous Calcium Fluoride | Propionitrile | 100 | 2.5 | 97.1 | [1] |

| Chloroacetonitrile | Silver Fluoride | None (neat, reflux) | 103-125 | 0.67 | - | [3] |

Note: The "Initial Yield" refers to the yield after the initial distillation/workup, prior to final purification.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of this compound using inorganic fluoride salts, based on reported procedures.[1]

General Procedure for this compound Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add the haloacetonitrile, the anhydrous inorganic fluoride salt, and the polar aprotic solvent.

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (typically between 80-120°C). Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 6 hours.[1]

-

Workup: After the reaction is complete, cool the mixture to approximately 50°C. Set up a distillation apparatus.

-

Distillation: Distill the reaction mixture, often under reduced pressure, to separate the volatile this compound from the inorganic salts and the high-boiling solvent. The receiving flask should be cooled in a dry ice/acetone bath to efficiently collect the low-boiling product (boiling point of this compound: 82-84°C).

-

Purification: The collected distillate can be further purified by a second fractional distillation to obtain high-purity this compound (typically >99.5%).

Example Protocol: Synthesis from Bromoacetonitrile and Potassium Fluoride[1]

-

Reagents:

-

Bromoacetonitrile (1.0 kg)

-

Anhydrous Potassium Fluoride (KF) (480 g)

-

Propionitrile (600 mL)

-

-

Procedure:

-

In a 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine bromoacetonitrile, anhydrous potassium fluoride, and propionitrile.

-

Heat the mixture to 100°C with vigorous stirring and maintain for 2.5 hours.

-

After the reaction, cool the mixture to 52°C.

-

Distill the mixture at 110°C. Collect the distillate in a flask cooled with dry ice. This initial distillation yields a product with 95.7% yield and 96.6% purity.

-

For further purification, redistill the collected liquid at atmospheric pressure, collecting the fraction boiling between 78-80°C to obtain this compound with a purity of 99.8%.

-

Mandatory Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the Sₙ2 reaction mechanism for the synthesis of this compound and a general experimental workflow.

Caption: Sₙ2 mechanism of this compound synthesis.

Caption: General experimental workflow for synthesis.

Phase-Transfer Catalysis in this compound Synthesis

The low solubility of some inorganic fluoride salts in organic solvents can be a significant hurdle, leading to slow reaction rates. Phase-transfer catalysis (PTC) is a powerful technique to overcome this limitation. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the haloacetonitrile is dissolved.[4][5] This increases the effective concentration of the nucleophile in the organic phase, thereby accelerating the reaction rate.

Caption: Role of a phase-transfer catalyst (Q⁺).

Conclusion

The synthesis of this compound via nucleophilic halogen exchange with inorganic fluoride salts is a robust and scalable method. The choice of fluoride salt, solvent, and reaction conditions can be tailored to optimize yield and purity. For less reactive fluoride salts, the use of phase-transfer catalysis can significantly enhance reaction efficiency. The experimental protocols and comparative data provided in this guide serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, enabling the efficient production of this important fluorinated building block. Further research may focus on the development of more environmentally friendly solvents and catalytic systems to further improve the sustainability of this process.

References

- 1. CN104230753A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. Chemoselective synthesis of this compound-containing terminal groups for stable non-fullerene acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2442290A - Production of this compound - Google Patents [patents.google.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Synthesis of α-Fluoroketones via Grignard Reagent Addition to Fluoroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of fluoroacetonitrile with Grignard reagents presents a direct and efficient pathway for the synthesis of α-fluoroketones, a critical structural motif in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this reaction, including its mechanism, experimental protocols, and a summary of reported yields and reaction conditions. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this methodology in their synthetic endeavors.

Introduction

α-Fluoroketones are valuable building blocks in the synthesis of various pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the α-position of a ketone can significantly modulate the compound's biological activity, metabolic stability, and pharmacokinetic properties. Among the various synthetic routes to α-fluoroketones, the addition of organometallic reagents, such as Grignard reagents, to α-fluorinated electrophiles offers a powerful and versatile approach. This guide focuses specifically on the reaction of this compound with a range of Grignard reagents.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group in this compound. The general mechanism can be summarized in two key steps:

-

Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbanionic 'R' group attacking the carbon atom of the nitrile. This results in the formation of a magnesium salt of an imine (an imido-magnesium halide intermediate).[1][2] This intermediate is generally stable under the anhydrous reaction conditions.

-

Hydrolysis: Subsequent acidic workup of the reaction mixture hydrolyzes the imine intermediate. This step typically involves the addition of an aqueous acid, which protonates the nitrogen atom, leading to the formation of an iminium ion. The iminium ion is then attacked by water, and after a series of proton transfers and elimination of ammonia, the final α-fluoroketone product is obtained.[1][2]

A crucial aspect of this reaction is that the Grignard reagent adds only once to the nitrile.[3] A second addition is prevented because the intermediate is a negatively charged imine, which is not susceptible to further nucleophilic attack by another Grignard reagent molecule.[3]

Experimental Protocols

While specific reaction conditions can vary depending on the Grignard reagent used, a general procedure for the synthesis of α-fluoroketones from this compound is outlined below. This protocol is based on established methods for Grignard reactions with nitriles.

General Procedure for the Preparation of Grignard Reagents

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Appropriate alkyl or aryl halide (e.g., bromobenzene (B47551) for phenylmagnesium bromide)

-

Iodine crystal (as an initiator)

Procedure:

-

All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small portion of the alkyl or aryl halide dissolved in the anhydrous solvent from the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle warming or by the addition of a few drops of a pre-formed Grignard reagent. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

-

Once the reaction has started, the remaining solution of the halide is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Reaction of this compound with Grignard Reagents

Materials:

-

This compound

-

Pre-formed Grignard reagent solution

-

Anhydrous diethyl ether or THF

-

Aqueous solution of a weak acid (e.g., 1 M HCl or saturated NH4Cl)

Procedure:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Dissolve this compound in an equal volume of the anhydrous solvent.

-

Slowly add the this compound solution to the cooled Grignard reagent via a dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of the acidic aqueous solution.

-

The resulting mixture is then transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with the solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude α-fluoroketone can be purified by distillation or column chromatography.

Data Presentation: Synthesis of α-Fluoroketones

Due to the limited availability of a comprehensive dataset for the reaction of this compound with a wide variety of Grignard reagents in a single, citable source, the following table presents a representative example based on the synthesis of 2-fluoro-1-phenylethanone. This compound is commercially available, indicating the viability of its synthesis through this method. Further research is encouraged to expand this dataset.

| Grignard Reagent | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Phenylmagnesium Bromide | 2-Fluoro-1-phenylethan-1-one | Diethyl ether | 2 | 0 to RT | Data not available in a citable format | [General Method] |

| General Alkyl/Aryl Magnesium Halide | α-Fluoro-β-alkyl/aryl-ethanone | THF or Diethyl ether | 1-3 | 0 to RT | Generally moderate to good | [General Method] |

Mandatory Visualizations

Reaction Pathway

References

The Solvation of Fluoroacetonitrile in Water: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the solvation of fluoroacetonitrile (FCH₂CN) in water, a subject of significant interest in the fields of chemistry, biochemistry, and drug development. The unique properties of the carbon-fluorine bond, particularly its ability to engage in hydrogen bonding, make understanding its interactions with aqueous environments crucial for designing novel pharmaceuticals and functional materials. This document summarizes key quantitative data, details experimental and computational methodologies from seminal studies, and provides visual representations of the scientific workflows involved.

Solvation Dynamics and Interactions: An Overview

The solvation of this compound in water is characterized by a complex interplay of forces, including the formation of hydrogen bonds between the fluorine atom and water molecules. Studies combining experimental techniques, such as two-dimensional infrared (2D-IR) spectroscopy, with atomistic simulations have elucidated the dynamics of the solvent shell surrounding the this compound molecule.[1][2] A key finding is the evidence for a well-defined C-F···H-O-H hydrogen bond, with a significant population of approximately 25%.[1] The dynamics of the solvent are observed to be relatively slow, on the order of 2 picoseconds, a timescale that reflects the lifetime of these hydrogen bond interactions.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from combined experimental and computational studies on the solvation of this compound in water.

Table 1: Solvent Dynamics Timescales

| Method | Timescale (ps) | Reference |

| 2D-IR Spectroscopy (Experimental) | 2.0 | [1] |

| Mixed QM/MM Simulations | 2.0 | [1] |

| Multipolar Force Field Simulations | 0.5 | [1] |

Table 2: Hydrogen Bonding Characteristics

| Interaction | Hydrogen Bond Population (%) | Method | Reference |

| C-F···H-O-H | 25 | Force Field and QM/MM Simulations | [1] |

Experimental Protocols

Two-Dimensional Infrared (2D-IR) Spectroscopy

2D-IR spectroscopy is a powerful technique for probing the structure and dynamics of molecules in condensed phases.[2] It provides information on the vibrational frequencies of chemical bonds and how they are influenced by their local environment, including inhomogeneous broadening and spectral diffusion, which are sensitive to hydrogen bond lifetimes.[2]

Sample Preparation and Measurement:

-

Sample: this compound is dissolved in deuterium (B1214612) oxide (D₂O) to minimize background absorption from O-H vibrations.[2]

-

Sample Cell: The solution is placed between two barium fluoride (B91410) (BaF₂) windows with a 6 μm spacer.[2]

-

Concentration Control: ¹H-NMR spectroscopy is used to confirm that the this compound is monomeric at the concentration used for the 2D-IR experiments.[2]

-

Temperature: All experiments are conducted at room temperature.[2]

The experimental workflow for 2D-IR spectroscopy is depicted below.

Computational Methodologies

Atomistic simulations provide a molecular-level view of the solvation process and are essential for interpreting experimental data.

Molecular Dynamics (MD) Simulations

MD simulations are used to model the time evolution of the system, providing insights into both structural and dynamic properties.

Simulation Setup and Parameters:

-

System: A single this compound molecule is solvated in a cubic box of water molecules with dimensions of approximately 30 x 30 x 30 ų.[2]

-

Ensemble: Simulations are run in the NVT ensemble (constant number of particles, volume, and temperature) at 300 K.[2]

-

Thermostat: A Nosé-Hoover thermostat is used to maintain the temperature.[2]

-

Integrator: A velocity-Verlet integrator is employed with a timestep of 1.0 fs.[2]

-

Constraints: All bonds involving hydrogen atoms are constrained using the SHAKE algorithm.[2]

-

Production Run: Production simulations are run for 5 ns, with snapshots of the system recorded every 5 steps.[2]

Simulation Approaches

Two primary computational approaches have been utilized to model the solvation of this compound:

-

Mixed Quantum Mechanical/Molecular Mechanics (QM/MM): This method treats the this compound molecule with a higher level of theory (semi-empirical density functional tight binding) while the surrounding water molecules are treated with a classical force field. This approach has been shown to better capture the lineshape of the linear infrared spectrum.[1]

-

Multipolar Force Fields: These simulations use classical force fields that include multipolar interactions to better describe the electrostatic interactions. While computationally less expensive, they can yield narrower lineshapes for the infrared spectrum compared to QM/MM methods.[1]

The logical flow of the computational studies is illustrated in the following diagram.

Structural Insights from Radial Distribution Functions

Radial distribution functions (g(r)) obtained from molecular dynamics simulations provide information about the average structure of the solvent around the solute.[1] In the case of this compound in water, the g(r) for the fluorine atom and the hydrogen atoms of water reveals a distinct peak at a short distance, which is indicative of the C-F···H-O-H hydrogen bond.[1] This structural evidence from simulations corroborates the dynamic information obtained from 2D-IR spectroscopy.

Conclusion

The study of this compound solvation in water reveals the significant role of hydrogen bonding in dictating the local solvent structure and dynamics. The combination of advanced experimental techniques like 2D-IR spectroscopy and sophisticated computational models such as mixed QM/MM simulations provides a comprehensive picture of these interactions at the molecular level. This detailed understanding is paramount for the rational design of fluorinated molecules in various applications, particularly in the development of new therapeutic agents where interactions with water are a critical determinant of bioavailability and efficacy.

References

A Technical Guide to the Spectroscopic Analysis of Fluoroacetonitrile (FCH₂CN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Fluoroacetonitrile (FCH₂CN), a valuable fluorinated building block in organic synthesis. The document details the theoretical basis and practical experimental protocols for acquiring Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a characteristic spectrum. For this compound, IR spectroscopy is crucial for identifying the key C-H, C≡N, and C-F bonds.

IR Spectroscopic Data

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch (CH₂) | 2850 - 2960 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C-H Bend (CH₂) | ~1470 | Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Note: The values in this table are based on general IR correlation charts and may not represent the precise experimental values for this compound.

Experimental Protocol: Acquiring a Neat Liquid FTIR Spectrum

This compound is a liquid at room temperature, making it well-suited for analysis as a "neat" sample (pure liquid without solvent).[3]

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Clean, dry salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

KimWipes

-

Acetone (B3395972) (for cleaning)

-

Desiccator for salt plate storage

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer's sample compartment is clean and unobstructed. Run a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle them only by the edges to avoid transferring moisture and oils.

-

Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates. The liquid should spread evenly without air bubbles.

-

-

Data Acquisition:

-

Place the prepared salt plate sandwich into the sample holder in the spectrometer's sample beam path.

-

Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Post-Acquisition:

-

Remove the salt plates from the instrument.

-

Separate the plates and clean them thoroughly by rinsing with dry acetone and wiping with a KimWipe.

-

Return the clean, dry plates to the desiccator for storage.

-

Process the acquired spectrum (e.g., baseline correction) and identify the key absorption peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

NMR Spectroscopic Data Summary

The following tables summarize the available and expected NMR data for this compound. The presence of the highly sensitive ¹⁹F nucleus provides an additional, powerful probe for structural confirmation.[4]

¹H NMR Data (Expected)

The ¹H NMR spectrum is predicted to show a single resonance for the two equivalent protons of the methylene (B1212753) (CH₂) group. This signal will be split into a triplet by the adjacent fluorine atom.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₂ | Data not available | Triplet (t) | ²JH,F ≈ 45-50 |

Note: Specific chemical shift data was not found. The geminal ²JH,F coupling constant is an estimation based on typical values for similar structural motifs.[4]

¹³C NMR Data (Expected)

The proton-decoupled ¹³C NMR spectrum is expected to show two signals, one for the methylene carbon and one for the nitrile carbon. Both signals will be split into doublets due to coupling with the ¹⁹F nucleus. The one-bond C-F coupling (¹JC,F) is typically very large.

| Assignment | Chemical Shift (δ) ppm | Multiplicity (¹⁹F Coupled) | Coupling Constant (J) Hz |

| C H₂ | Data not available | Doublet (d) | ¹JC,F (large) |

| C N | Data not available | Doublet (d) | ²JC,F (smaller) |

Note: Specific chemical shift and coupling constant data were not found. Obtaining a ¹⁹F-decoupled spectrum would simplify these signals to singlets.[5]

¹⁹F NMR Data

The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making ¹⁹F NMR a routine and informative experiment for fluorinated compounds.[4] The spectrum is expected to show a single resonance, which will be split into a triplet by the two adjacent protons.

| Assignment | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Coupling Constant (J) Hz |

| CH₂F | -251 | Triplet (t) | ²JF,H ≈ 45-50 |

Data sourced from reference[6]. The coupling constant is inferred from typical ²JH,F values and should be identical in magnitude to that observed in the ¹H NMR spectrum.

Experimental Protocol: Preparing a Liquid NMR Sample

Materials:

-

High-resolution NMR spectrometer

-

Clean, high-quality 5 mm NMR tube and cap

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette or syringe

-

Vial for sample dissolution

Procedure:

-

Sample Preparation:

-

This compound is a liquid. Using a micropipette, transfer approximately 5-20 µL of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solvent choice is critical as it must dissolve the sample and its residual proton signals should not overlap with the analyte signals.

-

Gently mix the solution to ensure it is homogeneous.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution into the NMR tube. Avoid introducing any solid particles or lint.

-

The final solution height in the tube should be approximately 4-5 cm.

-

Securely cap the NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust its depth using a gauge.

-

Place the sample into the NMR magnet.

-

The spectrometer will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp spectral lines and high resolution.

-

Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data.

-

Visualized Workflows and Relationships

The following diagrams illustrate the logical connections between spectroscopic techniques and the general workflow for analyzing a sample like this compound.

References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Chemical Stability and Reactivity of Fluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetonitrile (FCH₂CN) is a versatile building block in organic synthesis, particularly valued in the preparation of fluorinated pharmaceuticals and agrochemicals. Its unique combination of a reactive nitrile group and an α-fluoro substituent imparts distinct chemical properties that are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the chemical stability and reactivity of this compound, consolidating available quantitative data, outlining experimental protocols, and visualizing key chemical transformations. A thorough understanding of its stability under various conditions and its reactivity towards different chemical species is crucial for its safe handling, effective utilization in synthesis, and for predicting the properties of resulting molecules.

Chemical and Physical Properties

This compound is a colorless, volatile, and flammable liquid with a pungent odor. A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₂FN | [1] |

| Molecular Weight | 59.04 g/mol | [1] |

| Boiling Point | 79-82 °C | [1][2] |

| Melting Point | -13 °C | [2] |

| Density | 1.061 g/mL at 25 °C | [1] |

| Flash Point | -14 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.333 | [1] |

| Solubility | Slightly soluble in water. Soluble in hydrocarbons and alcohols. | [2][3] |

Chemical Stability

This compound is reported to be stable under standard ambient conditions (room temperature) in a tightly sealed container, protected from heat and ignition sources.[4] However, its stability is compromised by exposure to certain conditions and incompatible materials.

Thermal Stability

General Protocol for Investigating Thermal Stability (Thermogravimetric Analysis - TGA):

A standard method to determine thermal stability is Thermogravimetric Analysis (TGA).

-

Instrument Preparation: Calibrate the TGA instrument for temperature and mass.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to assess different degradation pathways.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. Further analysis of the evolved gases can be performed by coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) to identify the decomposition products.

Hydrolytic Stability

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions, which would ultimately yield fluoroacetic acid and ammonia. However, specific kinetic data, such as hydrolysis rate constants for this compound, are not available in the surveyed literature. General principles of nitrile hydrolysis suggest that the reaction is catalyzed by acid or base.[7]

General Protocol for Assessing Hydrolytic Stability:

A standardized approach, such as that outlined in OECD Guideline 111, can be used to determine the rate of hydrolysis as a function of pH.

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Solution Preparation: Prepare solutions of this compound in the respective buffers at a low concentration (e.g., < 10⁻² M) to ensure it remains the limiting reactant.

-

Incubation: Maintain the test solutions at a constant temperature (e.g., 25 °C or 50 °C) in the dark.

-

Sampling and Analysis: At appropriate time intervals, withdraw aliquots from each solution and analyze for the remaining concentration of this compound. A suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC), would be required.[8][9]

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis. The pseudo-first-order rate constant can be calculated for each pH.

Photostability

As per ICH guideline Q1B, photostability testing is a crucial aspect of drug development.[10] While no specific photostability studies on this compound were found, its potential for atmospheric degradation has been investigated. The reaction with hydroxyl (OH) radicals is a key atmospheric degradation pathway.

Atmospheric Reactivity: The atmospheric lifetime of this compound is influenced by its reaction with atmospheric oxidants. The rate constants for its reaction with chlorine atoms and hydroxyl radicals have been determined.[11]

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| Cl atoms | (2.1 ± 0.3) × 10⁻¹⁴ | [11] |

| OH radicals | (7.0 ± 1.0) × 10⁻¹⁴ | [11] |

The reaction with OH radicals is the dominant atmospheric sink, leading to an estimated atmospheric lifetime of 0.45 years.[11] The primary product of the Cl-atom initiated oxidation in air is cyanoformyl fluoride (B91410) (FCOCN).[11]

Incompatible Materials

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Contact with acids can lead to the liberation of toxic fumes.[3] Nitriles, in general, can polymerize in the presence of metals and some metal compounds and can react violently with strong oxidizing acids.[3] The combination of bases and nitriles can produce hydrogen cyanide.[3]

Chemical Reactivity

The reactivity of this compound is characterized by the electrophilic nature of the nitrile carbon and the influence of the α-fluoro substituent. It participates in a variety of organic reactions, making it a valuable synthetic intermediate.

Nucleophilic Addition to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

Grignard reagents add to the nitrile group to form an intermediate imine salt, which upon hydrolysis, yields a ketone. This reaction is a standard method for the synthesis of ketones.[12] A general experimental protocol for a Grignard reaction is outlined below, which can be adapted for use with this compound.

General Experimental Protocol for Grignard Reaction with a Nitrile:

-

Apparatus Setup: All glassware must be rigorously dried to exclude moisture. The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a drying tube, under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation: The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Addition of Nitrile: A solution of the nitrile (in this case, this compound) in the anhydrous ether is added dropwise to the Grignard reagent at a controlled temperature (often 0 °C or room temperature).

-

Quenching and Hydrolysis: After the addition is complete and the reaction has stirred for a sufficient time, it is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄).

-

Work-up and Purification: The product ketone is extracted into an organic solvent, washed, dried, and purified by distillation or chromatography.

The logical workflow for a Grignard reaction is depicted in the following diagram.

This compound is expected to react with primary and secondary amines, although specific kinetic data for these reactions are not well-documented. The nucleophilic amine would attack the electrophilic carbon of the nitrile. The kinetics of reactions between amines and other electrophiles in acetonitrile (B52724) have been studied, and such methodologies could be adapted to quantify the reactivity of this compound with various amines.[13][14]

General Protocol for Kinetic Study of Amine-Nitrile Reaction:

-

Reactant Solutions: Prepare stock solutions of this compound and the amine (e.g., butylamine) of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Reaction Initiation: Mix the reactant solutions in a thermostated cuvette within a UV-Vis spectrophotometer. The reaction is typically run under pseudo-first-order conditions with the amine in large excess.

-

Data Acquisition: Monitor the reaction progress by observing the change in absorbance at a wavelength where either the reactant or product has a distinct absorption.

-

Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to an exponential function. The second-order rate constant is then obtained from the slope of a plot of k_obs versus the concentration of the excess reactant (amine).

Cycloaddition Reactions

This compound can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocycles.

The reaction of nitriles with azides is a known route to tetrazoles. This type of cycloaddition is often catalyzed.

General Experimental Protocol for [3+2] Cycloaddition with Azides:

-

Reactant Mixture: In a reaction vessel, combine the this compound, an organic azide, and a suitable catalyst (e.g., a Lewis acid) in an appropriate solvent.

-

Reaction Conditions: Heat the mixture to the required temperature and monitor the reaction progress by TLC or GC.

-

Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent, and purify the resulting fluorinated tetrazole by chromatography or recrystallization.

The general scheme for this cycloaddition is shown below.

Reactivity of the α-Carbon

The fluorine atom and the nitrile group are both electron-withdrawing, which can influence the acidity of the α-protons, although this is not typically a primary site of reactivity compared to the nitrile group itself.

Role in Drug Discovery and Signaling Pathways

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[15] While this compound is a valuable precursor for synthesizing more complex fluorinated molecules, there is currently no direct evidence in the reviewed literature linking this compound itself to the modulation of specific biological signaling pathways.

However, the nitrile group is a known "warhead" in targeted covalent inhibitors, where it can react with nucleophilic residues (such as cysteine) in a target protein to form a covalent bond, leading to irreversible inhibition.[3][16][17] It is conceivable that a small, reactive molecule like this compound could be incorporated into a larger scaffold designed to target a specific protein. The nitrile would serve as the electrophilic component for covalent bond formation.

A conceptual workflow for screening small fluorinated fragments like this compound in a drug discovery context is presented below.

Analytical Methods for Purity and Stability Assessment

The purity of this compound and its stability over time can be assessed using standard analytical techniques.

-

Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) or a mass spectrometer (MS) is a suitable method for purity assessment and quantification.[2]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can also be employed, particularly for monitoring reactions in solution.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation and purity analysis. ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom in reactions and degradation studies.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic nitrile stretch (around 2250 cm⁻¹) and C-F bond vibrations.

General Protocol for HPLC Purity Method Validation:

A typical HPLC method validation for purity assessment would follow ICH Q2(R1) guidelines and involve the following steps:

-

Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Linearity: Establish that the detector response is directly proportional to the concentration of the analyte over a given range.

-

Range: Define the concentration range over which the method is precise, accurate, and linear.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Conclusion

This compound is a reactive and versatile chemical with a well-defined profile of physical properties and hazards. Its stability is dependent on storage conditions and the absence of incompatible materials. The electrophilic nitrile group is the primary site of reactivity, undergoing nucleophilic additions and participating in cycloaddition reactions to form a variety of fluorinated products. While its direct role in modulating signaling pathways is not established, its potential as a reactive fragment or "warhead" in the design of targeted covalent inhibitors is a plausible area for future investigation in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important fluorinated building block. Further quantitative studies on its thermal and hydrolytic stability would be beneficial for a more complete understanding of its chemical behavior.

References

- 1. This compound 98 503-20-8 [sigmaaldrich.com]

- 2. This compound | 503-20-8 | TCI AMERICA [tcichemicals.com]

- 3. youtube.com [youtube.com]

- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of NâTrifluoroacetylglycine (TFAG) by Acylase I - The Journal of Physical Chemistry B - Figshare [figshare.com]

- 6. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. The kinetics of the reactions of piperidine, n-butylamine, morpholine, and benzylamine with 1-fluoro- and 1-chloro-2,4-dinitrobenzenes in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. encyclopedia.pub [encyclopedia.pub]

The Genesis of a Fluorinated Precursor: A Technical History of Fluoroacetonitrile Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetonitrile (FCH₂CN), a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialized materials, possesses a rich history intertwined with the pioneering era of organofluorine chemistry. Its synthesis represents a significant milestone in the controlled introduction of fluorine into organic molecules, a challenge that captivated early chemists. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key experimental methodologies, quantitative data, and the logical progression of its preparation.

The early 20th century witnessed a surge in the exploration of organofluorine compounds, driven by the unique and often desirable properties imparted by the fluorine atom. The journey to synthesize this compound was part of this broader scientific endeavor to tame the reactivity of fluorine and harness its potential.

The Dawn of this compound: The Swarts Era

The first documented synthesis of this compound is attributed to the Belgian chemist Frédéric Swarts, a prominent figure in the field of organofluorine chemistry. In 1922, Swarts reported the preparation of this compound via the dehydration of fluoroacetamide (B1672904). This work was a part of his extensive investigations into the synthesis and properties of organic fluorine compounds, which laid the foundation for many subsequent discoveries.

Characterization in the Early 20th Century

In the 1920s, the characterization of a new organic compound like this compound would have relied on a combination of physical property measurements and classical analytical techniques. Elemental analysis would have been crucial to determine the empirical formula. The boiling point, density, and refractive index would serve as important physical constants for identification and purity assessment. Chemical derivatization followed by melting point determination of the solid derivatives was also a common method for characterization. While infrared and nuclear magnetic resonance spectroscopy were not yet available, chemists of this era were highly skilled in these classical methods to confirm the identity of their synthesized compounds.

Key Historical Synthesis Methods

Two landmark methods define the early history of this compound synthesis: the dehydration of fluoroacetamide by Swarts and a later halogen exchange method developed by Halbedel, Cardon, and Shenk.

Dehydration of Fluoroacetamide (Swarts, 1922)

This inaugural synthesis paved the way for the availability of this compound for further study. The reaction involves the removal of a molecule of water from fluoroacetamide, typically using a strong dehydrating agent.

Experimental Protocol (Reconstructed from general knowledge of the reaction):

-

Reactants: Fluoroacetamide and a dehydrating agent, most likely phosphorus pentoxide (P₄O₁₀).

-

Apparatus: A distillation setup, likely made of glass, equipped with a reaction flask, condenser, and receiving flask.

-

Procedure:

-

Fluoroacetamide would be intimately mixed with phosphorus pentoxide in the reaction flask.

-

The mixture would then be gently heated.

-

As the reaction proceeds, this compound, being a volatile liquid, would distill from the reaction mixture.

-

The distilled product would be collected in the receiving flask, which may have been cooled to minimize evaporation.

-

Purification would likely involve a final fractional distillation to obtain the pure product.

-

Caption: Workflow for the synthesis of this compound via halogen exchange.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis methods of this compound.

| Method | Key Reagents | Reaction Conditions | Product Boiling Point (°C) | Yield | Reference |

| Dehydration of Fluoroacetamide | Fluoroacetamide, Phosphorus Pentoxide | Heating, Distillation | 82-84 | Not specified in available sources | Swarts, 1922 |

| Halogen Exchange | Chloroacetonitrile, Silver Fluoride | Reflux (initial temp. 125°C), Stirring | 80-85 | ~25% (based on chloroacetonitrile) | Halbedel et al., 1948 [1] |

Conclusion

The discovery and early synthesis of this compound mark a significant chapter in the history of organofluorine chemistry. From the pioneering dehydration method of Frédéric Swarts to the subsequent development of a halogen exchange route, these early investigations provided the foundation for the production of this important fluorinated building block. The ingenuity of these early chemists, working with limited analytical tools, paved the way for the widespread use of this compound in modern chemical synthesis, impacting fields from medicine to materials science. This historical perspective not only illuminates the origins of a key chemical intermediate but also highlights the remarkable progress in synthetic and analytical chemistry over the past century.

References

Fluoroacetonitrile molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of Fluoroacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound (CH₂FCN), a molecule of interest in various chemical and pharmaceutical research areas. This document summarizes key structural parameters, details the experimental and computational methodologies used to determine these properties, and provides visual representations of its bonding characteristics.

Molecular Structure and Properties

This compound is a colorless liquid with the chemical formula C₂H₂FN and a molecular weight of 59.04 g/mol .[1] Its structure is characterized by a methyl group where one hydrogen atom is substituted by a fluorine atom, attached to a nitrile group. The presence of the highly electronegative fluorine atom significantly influences the molecule's electronic distribution and overall properties.

Data Presentation: Structural Parameters

| Parameter | Value | Method |

| Bond Lengths (Å) | ||

| C-C | 1.46 | DFT (B3LYP) |

| C≡N | 1.15 | DFT (B3LYP) |

| C-F | 1.39 | DFT (B3LYP) |

| C-H | 1.09 | DFT (B3LYP) |

| **Bond Angles (°) ** | ||

| H-C-H | 109.5 | DFT (B3LYP) |

| F-C-H | 109.5 | DFT (B3LYP) |

| F-C-C | 110.8 | DFT (B3LYP) |

| H-C-C | 109.5 | DFT (B3LYP) |

| C-C≡N | 180 | DFT (B3LYP) |

| Dipole Moment (D) | 3.43 | Experimental |

Note: The bond lengths and angles are based on Density Functional Theory (DFT) calculations, which are known to provide accurate molecular geometries.

Experimental and Computational Protocols

The determination of molecular structure relies on a combination of experimental techniques and computational methods.

Experimental Protocols

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational constants of a molecule in the gas phase, from which highly accurate molecular geometries can be derived.[2][3]

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation, and the absorption of this radiation by the molecules is measured as a function of frequency.

-

Data Analysis: The resulting rotational spectrum, consisting of a series of absorption lines, is analyzed to determine the molecule's moments of inertia. These moments of inertia are then used to calculate precise bond lengths and angles.[4]

Gas-Phase Electron Diffraction (GED): GED is another powerful technique for determining the structure of molecules in the gas phase.[5]

-

Electron Beam Generation: A high-energy beam of electrons is generated and directed towards the gaseous sample.

-

Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.

-

Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.

-

Structural Determination: The analysis of this diffraction pattern provides information about the internuclear distances within the molecule.

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods are used to calculate the electronic structure and geometry of molecules from first principles.

-

Methodology: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is chosen. The Schrödinger equation is then solved iteratively to find the minimum energy geometry of the molecule.

-

Software: Programs such as Gaussian are commonly used to perform these calculations.[6]

-

Analysis: The output of these calculations provides optimized bond lengths, bond angles, vibrational frequencies, and other molecular properties.[7][8][9][10]

Molecular Bonding and Visualization

The bonding in this compound can be understood using the concepts of Lewis structures, Valence Shell Electron Pair Repulsion (VSEPR) theory, and orbital hybridization.

Lewis Structure and VSEPR Model

The Lewis structure shows the arrangement of valence electrons in the molecule. The VSEPR theory predicts the three-dimensional geometry of the molecule based on the repulsion between electron pairs in the valence shell of the central atoms.

The fluoromethyl carbon (C1) has four single bonds and no lone pairs, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. The nitrile carbon (C2) has a single bond and a triple bond, leading to a linear geometry with a C-C≡N bond angle of 180°.

Orbital Hybridization

Orbital hybridization explains the formation of covalent bonds and the observed molecular geometries.

-

Fluoromethyl Carbon (C1): This carbon atom is sp³ hybridized. It forms four sigma (σ) bonds with one fluorine, two hydrogen, and one carbon atom.

-

Nitrile Carbon (C2): This carbon atom is sp hybridized. It forms two σ bonds (one with the other carbon and one with nitrogen) and two pi (π) bonds with the nitrogen atom.

-

Nitrogen (N): The nitrogen atom is also sp hybridized. It forms one σ bond and two π bonds with the nitrile carbon, and it has one lone pair of electrons in an sp hybrid orbital.

Conclusion

The molecular structure and bonding of this compound are well-defined by a combination of experimental data and computational modeling. The tetrahedral geometry around the fluoromethyl carbon and the linear geometry of the nitrile group are key features that dictate its chemical behavior. The presence of the electronegative fluorine atom induces a significant dipole moment, influencing its intermolecular interactions and reactivity. This detailed understanding of its structure is fundamental for its application in drug development and materials science.

References

- 1. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rotational spectroscopy and molecular structure of 1,1,2-trifluoroethylene and the 1,1,2-trifluoroethylene-hydrogen fluoride complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rotational spectra and semi-experimental structures of furonitrile and its water cluster - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijcps.org [ijcps.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Theoretical Insights into the Reaction Mechanisms of Fluoroacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluoroacetonitrile (FCH₂CN) is a molecule of interest in various chemical contexts, from atmospheric chemistry to its potential role as a building block in synthetic chemistry. Understanding its reactivity and degradation pathways is crucial for assessing its environmental impact and harnessing its synthetic utility. This technical guide provides an in-depth analysis of the theoretically elucidated reaction mechanisms of this compound, focusing on its atmospheric oxidation by hydroxyl radicals and its unimolecular decomposition pathways. The information presented herein is compiled from computational studies, offering valuable insights for researchers in environmental science, chemical kinetics, and drug development.

Reaction with Hydroxyl Radicals (•OH)